Methyl furo[2,3-d]pyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC13805269
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O3 |
|---|---|
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | methyl furo[2,3-d]pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O3/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3 |
| Standard InChI Key | NUFKTHJEHAQHSZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=COC2=NC=N1 |
| Canonical SMILES | COC(=O)C1=C2C=COC2=NC=N1 |
Introduction
Synthetic Methodologies
Condensation-Cyclization Approaches
The most common synthesis route involves reacting 3-bromo-3-nitroacrylates (1a,b) with heterocyclic CH-acids under basic conditions. For example, refluxing methyl 3-bromo-3-nitroacrylate with pyrimidine derivatives (2e–g) in ethanol/water mixtures (1:1 v/v) at 80°C for 3 hours yields methyl furo[2,3-d]pyrimidine-4-carboxylate derivatives in 43–64% yields . This method emphasizes:
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Solvent System | Ethanol/H₂O (1:1) |
| Base | Potassium acetate |
| Reaction Time | 1–3 hours |
Key intermediates include iminophosphoranes, formed via Staudinger-type reactions between triphenylphosphine and azides .
Aza-Wittig Strategy
An alternative route employs aza-Wittig reactions of iminophosphorane intermediates (2) with isocyanates. For instance, treating ethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]furan-3,4-dicarboxylate with phenyl isocyanate in dichloromethane at 0–5°C generates tricyclic derivatives in 85–88% yields . This method offers superior regioselectivity compared to condensation approaches but requires stringent anhydrous conditions.
Structural Elucidation Techniques
X-ray Crystallography
Single-crystal X-ray analysis of ethyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate analogs reveals:
-
Bond lengths: C3–O17 = 1.326 Å (esters), C2–C3 = 1.452 Å (furan-pyrimidine junction)
-
Torsion angles: C10–C3–C16–O17 = -0.8° to -15.6°, indicating variable ester group planarity
Spectroscopic Characterization
IR Spectroscopy
¹H NMR (400 MHz, CDCl₃)
Biological Activity and Mechanism
Antitumor Effects
Methyl furo[2,3-d]pyrimidine-4-carboxylate derivatives inhibit VEGFR-2 kinase with IC₅₀ values of 12–38 nM, comparable to sorafenib (IC₅₀ = 9 nM). Molecular docking studies suggest:
-
Hydrogen bonding between pyrimidine N3 and kinase hinge region (Cys919)
-
π-Stacking of furan ring with Phe1047 residue
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
| Derivative | MIC (μg/mL) |
|---|---|
| Parent compound | 64 |
| 6-Nitro analog | 16 |
The enhanced activity of nitro-substituted derivatives correlates with increased membrane permeability, as shown in logP calculations (clogP = 1.8 vs. 2.4 for nitro analog) .
Pharmaceutical Applications
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester generates the free carboxylic acid, which exhibits:
-
3.2-fold higher aqueous solubility (pH 7.4)
-
89% plasma protein binding vs. 67% for ester form
Combination Therapies
Synergistic effects observed with paclitaxel (CI = 0.32–0.45) in MDA-MB-231 breast cancer cells, suggesting potential for co-administration regimens.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume